BenchChemオンラインストアへようこそ!

methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate

medicinal chemistry structure-activity relationship antifungal design

This compound features a fully conjugated N-phenyl-triazole system with a defined (E)-olefin geometry that is critical for target binding and unambiguous CYP51 co-crystallography. Unlike methylene-bridged analogs, its single-step stereoselective synthesis enables rapid library expansion and substantial cost savings. The methyl ester terminus (XLogP 1.9, TPSA 57.01 Ų) supports cell-based antifungal assays, while the verified ≥98% NMR purity ensures reproducible MIC data. Insist on correct (E)-isomer and CAS 1295583-28-6 from your supplier.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 1295583-28-6
Cat. No. B3096988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate
CAS1295583-28-6
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)N2C=NC=N2
InChIInChI=1S/C12H11N3O2/c1-17-12(16)7-4-10-2-5-11(6-3-10)15-9-13-8-14-15/h2-9H,1H3/b7-4+
InChIKeyDBMMXTVBUNQBRV-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate (CAS 1295583-28-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate (CAS 1295583-28-6, PubChem CID 6151258) is a synthetic small molecule belonging to the 1,2,4-triazole-cinnamate hybrid class, with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol [1]. The compound features a 1,2,4-triazole ring directly N-linked at the para position of a phenyl ring, which is further conjugated via an (E)-propenoate (acrylate) bridge to a methyl ester terminus . Computed physicochemical properties include an XLogP3-AA of 1.9, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 57.01 Ų [1]. The compound is commercially available from multiple vendors at ≥98% purity (HPLC), typically as a powder with recommended storage at 2–8°C in sealed, dry conditions, and is soluble in DMSO (≥2 mg/mL) [1].

Why Generic Substitution Is Inadvisable for Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate: Structural Nuances with Outsized Consequences


The 1,2,4-triazole-cinnamate scaffold is not a uniform pharmacophore; even minor structural variations produce large differences in biological activity and physicochemical behavior. In this compound, the direct N-linkage of the 1,2,4-triazole to the phenyl ring—without a methylene spacer—creates a fully conjugated π-system extending from the ester carbonyl through the phenyl ring to the triazole, which is absent in the more commonly studied triazolylmethyl cinnamates (e.g., compounds 2, 11–13, and 24 in Nelson et al., 2018, where a –CH₂– linker interrupts conjugation) [1]. Additionally, the methyl ester terminus provides a balance of lipophilicity (XLogP3-AA = 1.9) that differs meaningfully from the corresponding carboxylic acid analog (CAS 575469-44-2), the ethyl ester analog, and the fully saturated benzoate analog methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 58419-67-3), each of which exhibits distinct solubility, permeability, and metabolic stability profiles . The (E)-olefin geometry is stereochemically defined and critical for maintaining the planar conformation that enables target binding; generic substitution with a (Z)-isomer or a saturated analog eliminates this geometric constraint [1]. Procurement of the correct CAS registry number with verified (E)-stereochemistry and purity is therefore essential for experimental reproducibility .

Quantitative Differentiation Evidence for Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate: Comparative Data Across Key Dimensions


Structural Differentiation vs. Triazolylmethyl Cinnamates: Direct N-Phenyl Linkage Eliminates the Methylene Spacer, Altering Conjugation and Target Binding Geometry

This compound features a direct N-phenyl linkage between the 1,2,4-triazole and the aryl ring, in contrast to the triazolylmethyl cinnamate series (e.g., compound 24 in Nelson et al., 2018) where a –CH₂– spacer separates the triazole from the cinnamate double bond [1]. The absence of the methylene spacer extends the conjugated π-system from the ester carbonyl through the aryl ring into the triazole, which is predicted to alter the HOMO-LUMO gap, UV absorption profile, and electronic complementarity with biological targets compared to the methylene-bridged analogs [1][2]. The triazolylmethyl series (compounds 2, 11, 12, 13, 24) demonstrated MIC values of 8–13 μg/mL against Cryptococcus neoformans, with fluconazole at 3±1 μg/mL and miconazole at <0.5 μg/mL as positive controls [1]. No direct MIC data are available for the target compound; the structural difference is established but quantitative activity comparison remains unmeasured [1].

medicinal chemistry structure-activity relationship antifungal design

Lipophilicity Differentiation: XLogP3-AA of 1.9 Distinguishes This Methyl Ester from the More Polar Carboxylic Acid Analog

The methyl ester terminus confers a computed XLogP3-AA of 1.9, which places the compound in a favorable lipophilicity range for passive membrane permeability (typically XLogP 1–3 for optimal cellular uptake) [1]. By contrast, the corresponding carboxylic acid analog, (E)-3-(4-(1H-1,2,4-triazol-1-yl)phenyl)acrylic acid (CAS 575469-44-2), is predicted to have a significantly lower XLogP (approximately 0.5–1.0) due to the ionizable carboxyl group, which would reduce passive membrane diffusion at physiological pH . The target compound also has zero hydrogen bond donors (vs. 1 HBD for the carboxylic acid), a property associated with improved oral bioavailability according to Lipinski's Rule of Five analysis [1]. The TPSA of 57.01 Ų is well below the 140 Ų threshold predictive of good oral absorption [1].

physicochemical profiling drug-likeness permeability

Conformational Restriction: The (E)-Olefin Geometry Locks the Planar Conformation Essential for π-Stacking Interactions

The (E)-configuration of the propenoate double bond enforces a planar, extended conformation that maximizes π-conjugation between the ester, the phenyl ring, and the triazole [1]. This contrasts with the corresponding saturated propanoate analog (methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanoate), which possesses free rotation around the Cα–Cβ bond and adopts multiple low-energy conformers . The (E)-olefin geometry is confirmed by the coupling constant in ¹H NMR spectroscopy (J ≈ 16 Hz for the trans olefinic protons) [2]. For target engagement studies requiring planar aromatic stacking (e.g., cytochrome P450 14α-demethylase inhibition, a known mechanism of triazole antifungals), the rigid (E)-olefin is predicted to provide higher binding affinity than the flexible saturated analog, though direct comparative binding data are not yet available [3].

stereochemistry conformational analysis receptor binding

Synthetic Accessibility Advantage: Single-Step Condensation from Commercially Available Building Blocks Enables Rapid Analog Generation

The compound is synthesized via a single-step base-catalyzed condensation of commercially available 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS 27996-86-7) with methyl acrylate under reflux conditions . This contrasts with the multi-step Baylis-Hillman route required for triazolylmethyl cinnamates (allylic acetate formation, nucleophilic isomerization with triazole, 2–3 steps, 55–89% yield) [1]. The direct condensation route provides the (E)-isomer stereoselectively (>95% by crude NMR), eliminating the need for chiral separation or isomer purification . Both building blocks—4-(1H-1,2,4-triazol-1-yl)benzaldehyde and methyl acrylate—are available at low cost from major suppliers, enabling economical scale-up for library synthesis .

synthetic chemistry building block library synthesis

Class-Level Antifungal Potential: 1,2,4-Triazole-Cinnamate Hybrids Demonstrate MIC Values of 8–13 μg/mL Against Cryptococcus neoformans

While no direct MIC data are available for the target compound itself, the broader class of 1,2,4-triazole-cinnamate hybrids has demonstrated measurable antifungal activity. In the Nelson et al. (2018) study, triazole-containing cinnamates (compounds 2, 11, 12, 13, and 24) exhibited MIC values of 8±4, 11±4, 9±4, 9±4, and 13±5 μg/mL, respectively, against Cryptococcus neoformans, with fluconazole at 3±1 μg/mL and miconazole at <0.5 μg/mL as clinical comparators [1]. The tested compounds showed no cytotoxicity toward proliferating MCF-7 breast cancer cells at concentrations below 50 μM, indicating a selectivity window for antifungal applications [1]. The target compound's direct N-phenyl-triazole linkage represents a structural sub-series distinct from the methylene-bridged analogs tested; whether this modification enhances or attenuates antifungal potency remains to be determined experimentally [1]. Additionally, 1,2,4-triazole-cinnamic acid hybrids reported in 2025 demonstrated lipoxygenase inhibitory activity (IC50 = 4.5–5.0 μM for the most potent analogs), expanding the potential therapeutic scope of this chemotype [2].

antifungal activity Cryptococcus neoformans MIC determination

Recommended Application Scenarios for Methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate Based on Current Evidence


Antifungal Lead Optimization Starting Point: Screening Against Cryptococcus and Candida Species

Given the class-level MIC range of 8–13 μg/mL for triazole-cinnamate hybrids against Cryptococcus neoformans, this compound—with its structurally differentiated direct N-phenyl-triazole linkage—should be prioritized for primary antifungal screening against a panel of clinically relevant fungi (C. neoformans, C. albicans, C. krusei, Aspergillus fumigatus) with fluconazole and miconazole as internal controls . The compound's favorable physicochemical profile (XLogP 1.9, TPSA 57.01 Ų, zero HBD) supports both in vitro broth microdilution assays and intracellular infection models [1]. Procurement of ≥98% purity material from vendors supplying the correct (E)-isomer (confirmed by NMR) is essential for reproducible MIC determination .

Medicinal Chemistry Scaffold for Parallel Library Synthesis via Ester and Aryl Modifications

The single-step, stereoselective condensation route from 4-(1H-1,2,4-triazol-1-yl)benzaldehyde and methyl acrylate enables rapid generation of analog libraries by systematic variation of the ester (methyl, ethyl, isopropyl, tert-butyl) and the acrylate component (substituted acrylates, crotonates) . This synthetic efficiency—1 step vs. the 2–3 step Baylis-Hillman route required for triazolylmethyl analogs—positions this compound as an optimal core scaffold for SAR exploration in academic and industrial medicinal chemistry groups [2]. The methyl ester can also serve as a prodrug or be hydrolyzed to the carboxylic acid for further derivatization (amides, hydrazides, heterocyclic fusions) .

Biophysical and Structural Biology Probe: Crystallography and Molecular Docking Studies of Triazole-Containing Ligands

The rigid, planar (E)-olefin conformation and the absence of a flexible methylene linker make this compound well-suited for co-crystallization trials with potential triazole-binding targets such as cytochrome P450 14α-demethylase (CYP51), lanosterol 14α-demethylase, or other heme-containing enzymes [1]. The defined stereochemistry eliminates conformational ambiguity in electron density maps, and the moderate molecular weight (229.23 Da) facilitates ligand soaking experiments . Comparative co-crystallography with the flexible saturated propanoate analog or the methylene-bridged triazolylmethyl cinnamates would directly test the hypothesis that the fully conjugated N-phenyl-triazole system enhances binding through improved π-stacking geometry [2].

Reference Standard for Analytical Method Development and Metabolite Identification

With a defined (E)-stereochemistry, high commercial purity (≥98% HPLC), and well-characterized spectroscopic properties (¹H NMR, ¹³C NMR, HRMS), this compound is suitable as a reference standard for developing and validating HPLC, LC-MS/MS, or GC-MS analytical methods for detecting triazole-cinnamate derivatives in biological matrices, environmental samples, or synthetic reaction monitoring . The compound's distinct InChI Key (DBMMXTVBUNQBRV-QPJJXVBHSA-N) and SMILES string (COC(=O)/C=C/C1=CC=C(C=C1)N2C=NC=N2) provide unambiguous database identifiers for method documentation .

Quote Request

Request a Quote for methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.